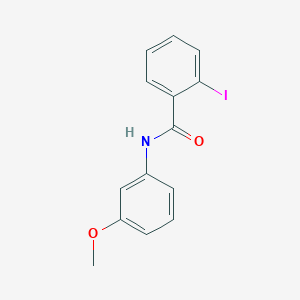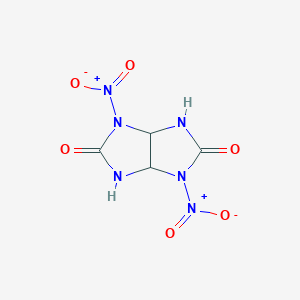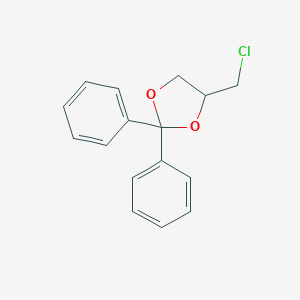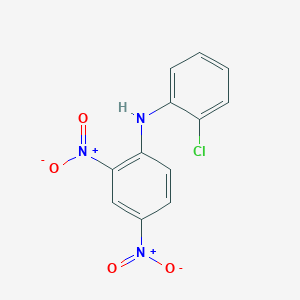![molecular formula C15H13IN2OS B187673 2-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide CAS No. 6404-98-4](/img/structure/B187673.png)
2-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide, also known as IMCB, is a benzamide derivative that has been widely studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have a unique mechanism of action. In
Scientific Research Applications
2-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to be effective against drug-resistant cancer cells. Additionally, 2-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide has been studied for its potential use as a diagnostic tool for cancer.
Mechanism of Action
The mechanism of action of 2-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide is believed to involve the inhibition of a specific protein called Hsp90. Hsp90 is a chaperone protein that plays a role in the folding and stabilization of other proteins. In cancer cells, Hsp90 is overexpressed and plays a role in the growth and survival of cancer cells. 2-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide has been found to bind to Hsp90 and inhibit its activity, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide has been found to have several biochemical and physiological effects. Studies have shown that it can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for the growth and survival of cancer cells. Additionally, 2-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide has been found to modulate the immune system and enhance the anti-tumor immune response.
Advantages and Limitations for Lab Experiments
2-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide has several advantages for lab experiments. It is easy to synthesize and yields high purity product. It has also been found to be effective against drug-resistant cancer cells, which is a significant advantage in cancer research. However, there are also some limitations to using 2-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide in lab experiments. It has been found to have low solubility in water, which can make it difficult to work with. Additionally, it has been found to have some toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide. One area of interest is the development of more efficient synthesis methods that can yield higher quantities of 2-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide. Additionally, there is ongoing research on the use of 2-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide in combination with other anti-cancer drugs to enhance their effectiveness. Another area of interest is the development of new diagnostic tools that can detect cancer using 2-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide. Finally, there is ongoing research on the potential use of 2-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide in other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, 2-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide is a benzamide derivative that has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to have anti-cancer properties and a unique mechanism of action involving the inhibition of Hsp90. While there are some limitations to using 2-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide in lab experiments, there are also several advantages and future directions for research. Overall, 2-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide has the potential to be a valuable tool in scientific research and the fight against cancer.
Synthesis Methods
2-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide is synthesized using a specific method that involves the reaction of 2-iodobenzoic acid with 3-methylphenyl isothiocyanate in the presence of a base such as potassium carbonate. The resulting product is then treated with acid to yield 2-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide. This method has been found to be efficient and yields high purity product.
properties
CAS RN |
6404-98-4 |
|---|---|
Product Name |
2-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide |
Molecular Formula |
C15H13IN2OS |
Molecular Weight |
396.2 g/mol |
IUPAC Name |
2-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C15H13IN2OS/c1-10-5-4-6-11(9-10)17-15(20)18-14(19)12-7-2-3-8-13(12)16/h2-9H,1H3,(H2,17,18,19,20) |
InChI Key |
QKGFVGSWQNUZRU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2I |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis[4-(4-chlorophenoxy)phenyl] sulfone](/img/structure/B187590.png)
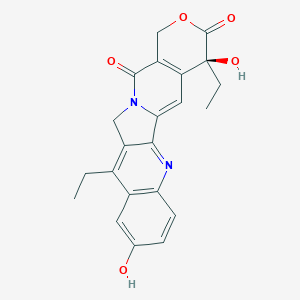
![1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]-](/img/structure/B187593.png)
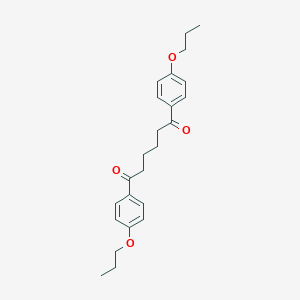
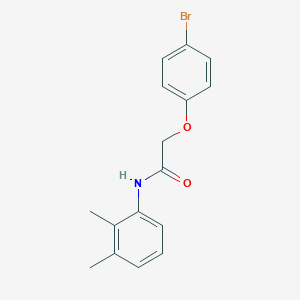
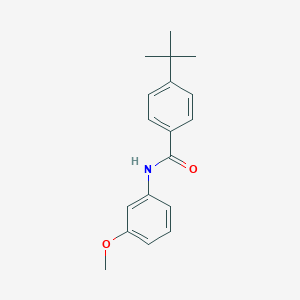
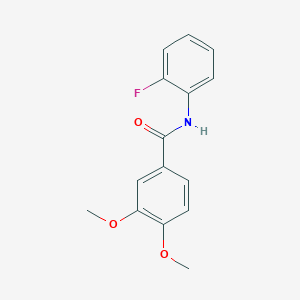
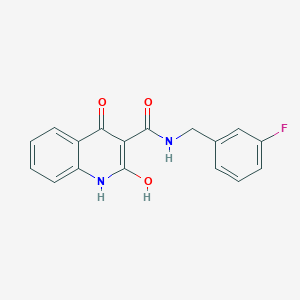
![2-Butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B187606.png)
![[(3S,5R,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B187608.png)
